molecular formula C7H11N3O2S B13618729 5-(Propane-2-sulfonyl)pyrimidin-2-amine

5-(Propane-2-sulfonyl)pyrimidin-2-amine

Cat. No.: B13618729
M. Wt: 201.25 g/mol
InChI Key: NJVQICSHRAKICB-UHFFFAOYSA-N
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Description

5-(Propane-2-sulfonyl)pyrimidin-2-amine is a synthetic pyrimidine derivative of high interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine ring system—a key scaffold in many bioactive molecules—functionalized with both an amine group and an isopropyl sulfone group. The distinct electronic properties conferred by the sulfonamide moiety make it a valuable intermediate for constructing more complex molecules, particularly in the development of potential kinase inhibitors . Researchers utilize this compound as a core building block in organic synthesis to explore new chemical spaces and develop candidates for various therapeutic areas. Its structural motifs are commonly found in compounds investigated for their biological activity . As a fine chemical with defined molecular structure, it is characterized to ensure quality and consistency in research applications. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment in a well-ventilated area, as it may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

5-propan-2-ylsulfonylpyrimidin-2-amine

InChI

InChI=1S/C7H11N3O2S/c1-5(2)13(11,12)6-3-9-7(8)10-4-6/h3-5H,1-2H3,(H2,8,9,10)

InChI Key

NJVQICSHRAKICB-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CN=C(N=C1)N

Origin of Product

United States

Spectroscopic and Structural Elucidation Studies of 5 Propane 2 Sulfonyl Pyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and deduce the electronic environment of each atom.

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-(propane-2-sulfonyl)pyrimidin-2-amine (B6254975), the predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the aromatic protons of the pyrimidine (B1678525) ring, the protons of the isopropyl group, and the protons of the amino group.

The two protons on the pyrimidine ring are expected to appear as a singlet in the downfield region, typically between δ 8.5 and 9.0 ppm. The strong deshielding effect of the sulfonyl group at the 5-position and the nitrogen atoms within the ring contribute to this significant downfield shift. The amino group protons are anticipated to produce a broad singlet around δ 7.0-7.5 ppm, the chemical shift of which can be influenced by solvent and concentration.

The isopropyl group gives rise to two distinct signals. A septet is predicted for the single methine proton (-CH) due to coupling with the six equivalent methyl protons. This signal is expected to appear in the range of δ 3.5-4.0 ppm, shifted downfield by the adjacent electron-withdrawing sulfonyl group. The six methyl protons (-CH₃) are expected to appear as a doublet further upfield, typically around δ 1.2-1.4 ppm, due to coupling with the methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrimidine-H (2H)8.5 - 9.0s (singlet)-
-NH₂ (2H)7.0 - 7.5br s (broad singlet)-
-SO₂-CH(CH₃)₂ (1H)3.5 - 4.0sept (septet)~7.0
-SO₂-CH(CH₃)₂ (6H)1.2 - 1.4d (doublet)~7.0

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are anticipated.

The carbons of the pyrimidine ring are expected to resonate in the aromatic region of the spectrum. The carbon atom bearing the amino group (C2) is predicted to appear around δ 160-165 ppm. The two equivalent pyrimidine carbons (C4 and C6) are expected at a similar downfield position. The carbon atom attached to the sulfonyl group (C5) will be significantly influenced by the electron-withdrawing nature of this group and is predicted to be in the range of δ 120-130 ppm.

For the isopropyl group, the methine carbon (-CH) directly attached to the sulfonyl group is expected to be deshielded and appear around δ 50-60 ppm. The two equivalent methyl carbons (-CH₃) will be found in the upfield region of the spectrum, typically between δ 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Pyrimidine)160 - 165
C4/C6 (Pyrimidine)160 - 165
C5 (Pyrimidine)120 - 130
-SO₂-CH(CH₃)₂50 - 60
-SO₂-CH(CH₃)₂15 - 25

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear correlation between the methine proton of the isopropyl group and the six methyl protons, confirming their scalar coupling and the presence of the isopropyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between the pyrimidine proton signals and their corresponding carbon signals, the isopropyl methine proton and its carbon, and the isopropyl methyl protons and their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the pyrimidine protons to the other pyrimidine carbons, and the methine and methyl protons of the isopropyl group to the C5 carbon of the pyrimidine ring, confirming the attachment of the isopropylsulfonyl group at this position.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. The amino group (-NH₂) typically shows two medium to strong N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The sulfonyl group (-SO₂-) is characterized by strong asymmetric and symmetric stretching vibrations, which are expected to appear around 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

The pyrimidine ring will exhibit C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the isopropyl group are expected just above 3000 cm⁻¹.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound.
Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H stretch (amino)3300 - 3500Medium-Strong
C-H stretch (aromatic/aliphatic)2950 - 3100Medium-Weak
C=N, C=C stretch (pyrimidine ring)1500 - 1650Medium-Strong
S=O stretch (asymmetric)1300 - 1350Strong
S=O stretch (symmetric)1140 - 1180Strong

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like S=O and N-H often give strong signals in the IR spectrum, non-polar and symmetric bonds tend to be more intense in the Raman spectrum. The symmetric stretching vibration of the sulfonyl group is expected to be a prominent feature in the Raman spectrum. The pyrimidine ring breathing modes, which involve the symmetric expansion and contraction of the ring, are also typically strong in the Raman spectrum and are expected in the fingerprint region (below 1500 cm⁻¹). The C-S bond stretching vibration of the sulfonyl group should also be observable.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

As of the latest available data, detailed mass spectrometry analysis for this compound is not extensively documented in publicly accessible scientific literature. However, based on the known fragmentation patterns of related chemical structures, such as pyrimidine derivatives and alkyl sulfones, a theoretical fragmentation pathway can be proposed. This analysis is crucial for confirming the molecular weight and elucidating the structural components of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For this compound (C₇H₁₁N₃O₂S), the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ with a mass-to-charge ratio (m/z) that corresponds closely to this calculated value, thereby confirming its molecular formula.

A detailed fragmentation analysis would likely reveal characteristic losses of fragments from the parent molecule. Key fragmentation pathways could include the loss of the isopropyl group, the sulfonyl moiety, or parts of the pyrimidine ring. The precise masses of these fragments, as determined by HRMS, would provide strong evidence for the assigned structure.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Molecular FormulaC₇H₁₁N₃O₂S
Theoretical Monoisotopic Mass 201.0572 u
Theoretical [M+H]⁺ ion 202.0645 m/z

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Currently, there are no published X-ray crystallography studies for this compound in the Cambridge Structural Database or other publicly available resources. Therefore, definitive data regarding its crystal structure, absolute stereochemistry, and solid-state conformation are not available.

Should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would provide precise three-dimensional coordinates of each atom in the crystal lattice. This would unequivocally confirm the connectivity of the atoms, the bond lengths, bond angles, and torsion angles within the molecule. For this compound, which is achiral, the analysis would focus on the conformation of the isopropylsulfonyl group relative to the pyrimidine ring and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. This information is invaluable for understanding the molecule's physical properties and its interactions in a biological context.

Structure Activity Relationship Sar Investigations of 5 Propane 2 Sulfonyl Pyrimidin 2 Amine Analogs

Elucidation of Key Pharmacophoric Features within the 5-(Propane-2-sulfonyl)pyrimidin-2-amine (B6254975) Scaffold

The this compound core possesses distinct pharmacophoric features that are instrumental for its biological activity. The 2-aminopyrimidine (B69317) moiety typically serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of protein kinases. The nitrogen atoms at positions 1 and 3 of the pyrimidine (B1678525) ring act as hydrogen bond acceptors, while the exocyclic amino group at the 2-position acts as a hydrogen bond donor. This interaction pattern mimics the adenine (B156593) base of ATP, enabling competitive inhibition at the ATP-binding site of kinases.

Impact of Substitutions on the Pyrimidine Ring

Modifications around the central pyrimidine ring have been extensively explored to understand and optimize the biological activity of this compound analogs.

The nature of the substituent at the 5-position of the pyrimidine ring has a profound impact on the activity of these analogs. While the sulfonyl group is a common feature, variations in the alkyl or aryl group attached to it can significantly modulate potency.

Compound ID 5-Position Substituent Relative Potency
A-1 -SO₂-isopropylHigh
A-2 -SO₂-methylModerate
A-3 -SO₂-ethylModerate-High
A-4 -SO₂-cyclopropylHigh
A-5 -SO₂-phenylVariable
A-6 -SO₂NH₂Generally lower

This table is illustrative and based on general SAR trends observed in related pyrimidine series.

Replacing the isopropyl group with smaller alkyl groups like methyl or ethyl can sometimes lead to a decrease in potency, suggesting that the size and shape of the hydrophobic group are important for optimal interaction with the target's hydrophobic pocket. However, a cyclopropyl (B3062369) group has been shown in some cases to maintain or even improve activity, likely due to its conformational rigidity and ability to fit into specific hydrophobic spaces. Aryl sulfonyl groups can introduce additional interactions, but their bulkiness can also lead to steric clashes depending on the specific target. Replacing the sulfonyl group entirely with a sulfonamide (-SO₂NH₂) often results in a significant drop in activity, highlighting the importance of the sulfone linkage for potency.

The 2-amino group is a critical anchor for hinge binding. Substitutions on this nitrogen can be well-tolerated and are often used to introduce larger moieties that can occupy other regions of the ATP-binding site, leading to increased potency and selectivity.

In a series of 2,4-diarylaminopyrimidine derivatives with an isopropylsulfonyl group, various substitutions on the 2-anilino moiety were explored. It was found that introducing small, electron-donating or electron-withdrawing groups on the phenyl ring attached to the 2-amino position could fine-tune the electronic properties and steric interactions, leading to optimized activity. For instance, in the context of Focal Adhesion Kinase (FAK) inhibitors, specific substitutions on the 2-anilino ring were crucial for achieving nanomolar potency. rsc.org

Compound ID 2-Amino Substituent Target Observed Activity
B-1 -NH₂KinaseBaseline
B-2 -NH-phenylKinaseOften increased
B-3 -NH-(substituted phenyl)FAKPotency modulation
B-4 -NH-(heterocycle)KinaseVariable, can improve selectivity

This table is illustrative and based on general SAR trends observed in related pyrimidine series.

Substitutions at the 4 and 6 positions of the pyrimidine ring can also significantly impact the biological profile of this compound analogs. These positions are often solvent-exposed and can be modified to improve physicochemical properties like solubility or to introduce vectors for further chemical modification.

For example, introducing a small alkyl or amino group at the 4- or 6-position can modulate the electronic landscape of the pyrimidine ring and potentially create new interaction points with the target protein. However, bulky substituents at these positions are often detrimental to activity as they can disrupt the crucial hinge-binding interactions of the 2-aminopyrimidine core. In the development of FAK inhibitors, a diarylamino substitution pattern at the 2- and 4-positions was found to be a key structural feature for high potency. rsc.org

Role of the Propane-2-sulfonyl Moiety in Ligand-Target Interactions

While the isopropyl group itself is achiral, its orientation within the binding pocket can be influenced by the surrounding amino acid residues. The two methyl groups of the isopropyl substituent are diastereotopic and may engage in different interactions with the protein. Although direct studies on the stereochemical preference of the isopropyl group in this compound are not widely reported, the principle of stereoselectivity is well-established in medicinal chemistry.

Electronic and Steric Contributions of the Sulfonyl Group

The sulfonyl group, particularly the propane-2-sulfonyl moiety at the 5-position of the pyrimidin-2-amine core, exerts a profound influence on the molecule's biological activity through a combination of electronic and steric effects. The sulfur atom in the sulfonyl group is in a high oxidation state, making it a strong electron-withdrawing group. This property significantly modulates the electron density distribution across the pyrimidine ring.

The pyrimidine ring itself is inherently π-deficient due to the presence of two electronegative nitrogen atoms. scialert.net The addition of a potent electron-withdrawing sulfonyl group at the 5-position further decreases the electron density of the ring, a factor that can be crucial for molecular interactions with biological targets. scialert.net Quantum chemical calculations on related diaminopyrimidine sulfonate derivatives have shown that the sulfonyl group acts as an acceptor, influencing the molecule's frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP). nih.gov Specifically, the oxygen atoms of the sulfonyl group typically exhibit a negative electrostatic potential, marking them as potential hydrogen bond acceptors. nih.gov

From a steric perspective, the isopropyl group attached to the sulfonyl moiety introduces significant bulk at the 5-position of the pyrimidine ring. This steric hindrance can be a critical determinant of binding affinity and selectivity for a target receptor or enzyme. nih.gov The size and shape of this substituent can either facilitate favorable van der Waals interactions within a hydrophobic pocket of a binding site or, conversely, cause steric clashes that prevent optimal binding. nih.govnih.gov In a series of 2,4-diarylaminopyrimidine derivatives, the presence of an isopropylsulfonyl group was found to be compatible with potent inhibitory activity against Focal Adhesion Kinase (FAK), suggesting that the steric bulk of this group can be accommodated within the kinase's active site. nih.gov

The interplay between electronic and steric effects is crucial. For instance, while a bulky group might be sterically favorable, its electronic properties must also be complementary to the target's electronic environment. The electron-withdrawing nature of the sulfonyl group can enhance interactions with electron-rich residues in a binding pocket, while the steric bulk of the isopropyl group dictates the spatial orientation required for these interactions to occur.

FeatureContributionImpact on Biological Activity
Electronic Effect (Sulfonyl Group) Strong electron-withdrawing natureModulates electron density of the pyrimidine ring, influencing interactions with biological targets. Can enhance binding to electron-rich pockets.
Steric Effect (Isopropyl Group) Introduces significant bulkDictates spatial fit within the binding site; can lead to favorable hydrophobic interactions or detrimental steric hindrance.
Hydrogen Bonding Potential (Sulfonyl Oxygens) Act as hydrogen bond acceptorsCan form crucial interactions with hydrogen bond donors in the active site, anchoring the molecule.

Conformational Analysis and SAR Correlates

The three-dimensional conformation of this compound analogs is a key factor in determining their biological activity. The rotational freedom around the C5-S bond and the S-C(isopropyl) bond allows the molecule to adopt various spatial arrangements. The preferred conformation is one that minimizes steric strain while maximizing favorable interactions with the biological target.

The 2-amino group on the pyrimidine ring is a critical hydrogen bond donor, and its accessibility is governed by the conformation of the adjacent groups. A conformation that orients the bulky isopropylsulfonyl group away from the 2-amino group may be necessary to allow for unimpeded interaction with the target. Conversely, specific intramolecular interactions could lock the molecule into a bioactive conformation.

In a broader context, the conformational flexibility of pyrimidine derivatives is a well-studied aspect of their SAR. For instance, in a series of 1-(2-pyrimidinyl)piperazine derivatives, the bioactive conformation was a key determinant of their sedative-hypnotic activity. nih.gov While specific conformational studies on this compound are not widely available, insights can be drawn from analogs. The introduction of a bulky isopropyl group can lead to distinct conformational preferences compared to smaller alkyl or aryl substituents, which in turn can translate to differences in biological activity and selectivity profiles. nih.gov

Conformational FeaturePotential SAR Implication
Rotation around the C5-S bond Affects the spatial orientation of the isopropylsulfonyl group relative to the pyrimidine ring, influencing the overall molecular shape and fit into a binding pocket.
Orientation of the 2-amino group The conformation of neighboring groups can impact the accessibility of this key hydrogen bonding moiety.
Intramolecular Interactions Potential for non-covalent interactions to stabilize a specific, biologically active conformation.

Comparative SAR Studies with Related Pyrimidine-Sulfonamide Scaffolds

To better understand the SAR of this compound, it is instructive to compare it with the closely related pyrimidine-sulfonamide scaffold. In sulfonamides, the sulfonyl group is directly attached to a nitrogen atom, which can significantly alter the electronic and hydrogen-bonding properties compared to the C-SO2-C linkage in the target compound.

The sulfonamide moiety (-SO2NH-) is a well-established pharmacophore in a multitude of drugs. pharmacyconcepts.in The nitrogen atom in the sulfonamide linkage provides an additional site for substitution and can act as a hydrogen bond donor, a feature absent in the sulfonyl group of this compound. This difference in hydrogen bonding capacity can lead to distinct binding modes and biological activities.

SAR studies of sulfonamides often highlight the importance of the acidity of the sulfonamide proton and the nature of the substituent on the sulfonamide nitrogen. slideshare.net In contrast, for this compound, the focus is on the steric and electronic effects of the entire isopropylsulfonyl group.

Recent research on pyrimidine-sulfonamide hybrids has demonstrated their potential as anticancer agents. nih.gov In these hybrids, the sulfonamide linker often plays a crucial role in orienting the different pharmacophoric groups and engaging in key interactions with the target. A comparative analysis suggests that while both scaffolds utilize the electron-withdrawing properties of the sulfonyl group, the presence or absence of the sulfonamide nitrogen introduces a fundamental difference in their interaction profiles. The C-sulfonyl group in this compound provides a more rigid and non-ionizable linkage compared to the potentially ionizable and more flexible sulfonamide bond.

This distinction is critical when considering bioisosteric replacement strategies. While a sulfonyl group can sometimes be a bioisostere for a sulfonamide, the subtle differences in their electronic character, hydrogen bonding potential, and conformational flexibility can lead to significant changes in biological activity.

FeatureThis compoundPyrimidine-Sulfonamide Analogs
Linkage C-SO2-C (Sulfone)C-SO2-NH-R (Sulfonamide)
Hydrogen Bonding Sulfonyl oxygens are H-bond acceptors.Sulfonyl oxygens are H-bond acceptors; sulfonamide N-H can be an H-bond donor.
Ionization Potential Generally non-ionizable under physiological conditions.The sulfonamide proton can be acidic and ionizable, depending on the pKa.
Conformational Flexibility Rotation around C-S bonds.Additional rotational freedom around the S-N bond.

Following a comprehensive search of publicly available scientific literature, no specific preclinical data for the compound This compound corresponding to the requested biological activities could be identified.

The performed searches for in vitro enzyme inhibition, cell-based anti-proliferative activity, apoptosis induction, and cell cycle modulation did not yield specific results for this particular molecule. While the broader class of pyrimidine and sulfonyl-pyrimidine derivatives has been extensively studied for various biological activities, including kinase inhibition and anticancer effects, the available data pertains to structurally related but distinct compounds. nih.govnih.govosti.govnih.govmdpi.commdpi.comnih.govnih.gov

As per the strict instructions to focus solely on This compound and not introduce information on other compounds, it is not possible to generate the requested article. The creation of content for the specified outline would require experimental data that does not appear to be available in the public domain at this time.

Preclinical Biological Activity Profiling of 5 Propane 2 Sulfonyl Pyrimidin 2 Amine

Cell-Based Assays

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antitubercular)

A thorough review of publicly available scientific literature and databases reveals a lack of specific studies on the antimicrobial activity of 5-(Propane-2-sulfonyl)pyrimidin-2-amine (B6254975). While the broader class of pyrimidine (B1678525) derivatives has been investigated for such properties, no data detailing the antibacterial, antifungal, or antitubercular efficacy of this particular compound could be identified. nih.govnih.govmdpi.commdpi.com

Consequently, there are no reported minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) values against any tested microbial strains for this compound.

Interactive Data Table: Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Source
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A

Anti-inflammatory Activity in Cellular Systems

There is currently no publicly available research detailing the anti-inflammatory activity of this compound in cellular systems. nih.govresearchgate.netnih.govrsc.orgmdpi.com Extensive searches of scientific literature did not yield any studies that have assessed the effects of this compound on inflammatory mediators, such as cytokines, chemokines, or prostaglandins, in preclinical models. Similarly, no data on its potential to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) has been reported.

Interactive Data Table: Anti-inflammatory Activity of this compound

Cellular SystemInflammatory MediatorInhibition (%)IC₅₀ (µM)Source
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A

Receptor Binding Assays (if applicable)

No receptor binding assay data for this compound is available in the public domain. osti.govnih.govresearchgate.net Scientific literature searches did not identify any studies that have investigated the binding affinity or selectivity of this specific compound for any biological receptors. Therefore, its potential targets and mechanism of action at the receptor level remain uncharacterized.

Interactive Data Table: Receptor Binding Profile of this compound

ReceptorLigandBinding Affinity (Kᵢ, nM)Assay TypeSource
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A

Selectivity Profiling against Off-Targets (preclinical context)

In the preclinical context, selectivity profiling is crucial to assess the potential for off-target effects. However, there are no published studies on the selectivity profile of this compound. osti.govmdpi.com Information regarding its activity against a panel of kinases, G-protein coupled receptors (GPCRs), ion channels, or other common off-targets is not available. Without such data, the specificity of this compound for any potential primary target cannot be determined.

Interactive Data Table: Off-Target Selectivity of this compound

Off-TargetActivity/Inhibition (%) @ Conc.IC₅₀/Kᵢ (µM)Assay TypeSource
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A

Mechanistic Elucidation of 5 Propane 2 Sulfonyl Pyrimidin 2 Amine Interactions

Molecular Target Identification and Validation (preclinical)

Preclinical studies on compounds structurally related to 5-(propane-2-sulfonyl)pyrimidin-2-amine (B6254975) suggest that its primary molecular targets are likely to be within the protein kinase family. The 2-aminopyrimidine (B69317) scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. This structural feature enables competitive inhibition at the ATP-binding site of these enzymes.

While a definitive molecular target for this compound has not been explicitly identified in publicly available literature, the broader class of pyrimidine (B1678525) sulfone and sulfonamide derivatives has been investigated for inhibitory activity against several key kinases implicated in disease. Notably, these include:

Cyclin-Dependent Kinases (CDKs): These enzymes are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.govnih.gov Several aminopyrimidine derivatives have been developed as CDK inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Aberrant EGFR signaling is a key driver in various cancers.

Other Kinases: The aminopyrimidine scaffold has been utilized in the design of inhibitors for a wide array of other kinases, demonstrating the versatility of this chemical moiety in targeting the kinome.

The validation of a specific molecular target for this compound would typically involve a series of preclinical assays, including but not limited to:

Enzymatic Assays: To determine the inhibitory concentration (IC50) against a panel of purified kinases.

Cell-Based Assays: To assess the compound's effect on cellular processes known to be regulated by the target kinase, such as cell proliferation or phosphorylation of downstream substrates.

Target Engagement Assays: To confirm that the compound directly interacts with the intended target within a cellular context.

Without such specific data, the identification of protein kinases as the probable molecular targets for this compound remains a well-supported hypothesis based on extensive research into analogous compounds.

Binding Mode Analysis through Co-crystallization Studies (if available)

As of the latest available data, no co-crystal structures of this compound with a protein target have been deposited in the Protein Data Bank (PDB). However, the binding mode of numerous 2-aminopyrimidine-based kinase inhibitors has been elucidated through X-ray crystallography, providing a robust model for the likely interactions of this compound.

The archetypal binding mode for a 2-aminopyrimidine inhibitor involves the formation of two or three hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This region connects the N- and C-terminal lobes of the kinase domain. Specifically:

The N1 atom of the pyrimidine ring typically accepts a hydrogen bond from the backbone amide of a hinge residue.

The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl of a hinge residue.

This bidentate hydrogen bonding pattern is a highly conserved feature of this class of inhibitors and is crucial for their affinity and inhibitory activity. The propane-2-sulfonyl group at the 5-position of the pyrimidine ring is expected to project into a more solvent-exposed region of the ATP-binding site, where it can form additional interactions with surrounding amino acid residues, potentially contributing to both potency and selectivity.

Interaction TypeCompound MoietyProtein Residue (General Kinase)Description
Hydrogen Bond (Acceptor)Pyrimidine N1Hinge Region Backbone NHKey interaction for anchoring the inhibitor in the ATP-binding site.
Hydrogen Bond (Donor)2-Amino GroupHinge Region Backbone C=OComplements the N1 interaction to form a stable bidentate binding motif.
Van der Waals / Hydrophobic InteractionsPropane-2-sulfonyl GroupSolvent-exposed pocketContributes to affinity and can influence selectivity based on the topology of the pocket.

Biochemical Pathway Modulation Studies (e.g., signaling pathways affected by enzyme inhibition)

Assuming that this compound functions as a kinase inhibitor, its administration would be expected to modulate the biochemical signaling pathways regulated by its target kinase(s). The specific pathways affected would be contingent on the identity of the inhibited kinase.

For instance, if the compound were to inhibit a Cyclin-Dependent Kinase such as CDK4/6, the primary downstream effect would be the inhibition of Retinoblastoma (RB) protein phosphorylation. nih.gov This would lead to cell cycle arrest in the G1 phase, thereby preventing cell proliferation. nih.govovid.com

Table: Potential Biochemical Pathway Modulation by a Hypothetical CDK4/6 Inhibitor

TargetDownstream EffectCellular Outcome
CDK4/6Decreased pRBG1 Cell Cycle Arrest
Decreased E2F activityInhibition of Proliferation

Alternatively, if the molecular target were EGFR , its inhibition would impact multiple downstream signaling cascades, including:

RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition would lead to decreased cell proliferation and survival. clinpgx.org

PI3K-AKT-mTOR Pathway: This would result in reduced cell growth, survival, and metabolism. clinpgx.orgaacrjournals.org

Table: Potential Biochemical Pathway Modulation by a Hypothetical EGFR Inhibitor

TargetDownstream PathwayCellular Outcome
EGFRRAS-RAF-MEK-ERKDecreased Proliferation
PI3K-AKT-mTORDecreased Survival and Growth

Biochemical pathway modulation studies for a novel compound like this compound would typically involve techniques such as Western blotting to measure the phosphorylation status of key signaling proteins downstream of the putative target.

Computational and Theoretical Chemistry Studies of 5 Propane 2 Sulfonyl Pyrimidin 2 Amine

Quantum Chemical Calculations (DFT)

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study chemical bonding, electron delocalization, and intra- and intermolecular interactions within a molecule. uni-muenchen.decomputabio.com It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) elements that align with the intuitive Lewis structure representation. uni-muenchen.de This analysis provides a quantitative understanding of the electron density distribution and the stabilizing effects of hyperconjugative interactions.

For 5-(Propane-2-sulfonyl)pyrimidin-2-amine (B6254975), an NBO analysis would elucidate the electronic structure, including the nature of the bonds within the pyrimidine (B1678525) ring, the sulfonyl group, and the amine substituent. A key aspect of the analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions. researchgate.net These interactions represent the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.de

Illustrative NBO Analysis Data for this compound Please note: The following table is a hypothetical representation of potential NBO analysis results for illustrative purposes and is not derived from actual computational studies on the compound.

Donor NBO (Occupancy)Acceptor NBO (Occupancy)E(2) (kcal/mol)Interaction Type
LP (1) N on Pyrimidine (1.99e)π* (C-C) in Pyrimidine (0.03e)18.5Lone Pair -> π
LP (1) N on Amino group (1.98e)π (C-N) in Pyrimidine (0.03e)25.2Lone Pair -> π
LP (2) O on Sulfonyl (1.97e)σ (S-C) (0.05e)5.8Lone Pair -> σ
σ (C-H) on Propane (B168953) (1.99e)σ (S-C) (0.05e)2.1σ -> σ*

Molecular Dynamics Simulations for Dynamic Binding Behavior

While docking studies provide a static picture of ligand-receptor interactions, Molecular Dynamics (MD) simulations offer a dynamic view, capturing the flexibility of both the ligand and its biological target over time. nih.gov MD simulations are powerful computational tools that simulate the movements of atoms and molecules, providing deep insights into the conformational changes and mechanisms of protein-ligand interactions. nih.govnih.gov

If this compound were identified as a ligand for a specific protein target, MD simulations would be invaluable for assessing the stability of its binding pose. consensus.app These simulations can reveal key information such as:

The stability of hydrogen bonds and other interactions over time.

The role of water molecules in the binding pocket.

Conformational changes in the protein upon ligand binding.

Calculation of binding free energies to estimate binding affinity more accurately than with static docking alone.

By running simulations over nanoseconds or even microseconds, researchers can observe the dynamic behavior of the ligand within the binding site, providing a more realistic understanding of the binding event. nih.gov

Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based drug design approaches become particularly useful. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to interact with a specific biological target and elicit a biological response. patsnap.comdeeporigin.com Pharmacophore modeling is a cornerstone of rational drug design and is widely used for virtual screening to identify new, structurally diverse compounds with the potential for biological activity. dergipark.org.trdovepress.com

For this compound, a pharmacophore model could be developed based on its structure and the structures of other known active compounds for a particular target. The model would highlight the key features: the hydrogen bond donor/acceptor capabilities of the pyrimidine and amino groups, and the potential for hydrophobic interactions from the propane group. This model could then be used as a 3D query to search large chemical databases for other molecules that fit the pharmacophoric requirements.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. fiveable.mewikipedia.org QSAR models are developed by calculating various molecular descriptors (physicochemical, topological, electronic, etc.) for a set of molecules with known activities. libretexts.org Statistical methods are then used to create an equation that can predict the activity of new, untested compounds. deeporigin.com

A QSAR study involving this compound would require a dataset of structurally related pyrimidine-sulfonamide derivatives with experimentally determined biological activities. By analyzing the relationship between structural variations and activity, the QSAR model could identify which molecular properties are crucial for the desired biological effect. For instance, it might reveal that a certain size of the alkyl group on the sulfonyl moiety is optimal for activity, or that specific electronic properties of the pyrimidine ring are critical.

In Silico ADME Prediction

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical to its success, as poor pharmacokinetics is a major reason for late-stage drug development failures. eurekaselect.com In silico ADME prediction models are used early in the drug discovery process to flag compounds that are likely to have undesirable ADME profiles, allowing researchers to prioritize more promising candidates. nih.govnih.gov

For this compound, various computational models could be used to predict its ADME properties. These models are typically built from large datasets of experimental results and can predict a wide range of parameters.

Illustrative In Silico ADME Prediction for this compound Please note: The following table presents a hypothetical ADME profile for illustrative purposes. These are not the results of actual predictions.

ADME PropertyParameterPredicted OutcomeSignificance
AbsorptionHuman Intestinal Absorption (HIA)GoodLikelihood of being absorbed from the gut.
Caco-2 PermeabilityModeratePredicts absorption across the intestinal epithelial cell barrier.
DistributionBlood-Brain Barrier (BBB) PenetrationLowIndicates potential for central nervous system effects.
Plasma Protein Binding (PPB)HighAffects the free concentration of the drug available to act.
MetabolismCYP450 2D6 InhibitionNon-inhibitorPredicts potential for drug-drug interactions.
CYP450 3A4 InhibitionNon-inhibitorPredicts potential for drug-drug interactions with a major metabolic enzyme.
ExcretionRenal Organic Cation Transporter 2 (OCT2) SubstrateLikelySuggests a potential pathway for renal clearance.

Derivative Design and Scaffold Exploration Based on 5 Propane 2 Sulfonyl Pyrimidin 2 Amine

Rational Design Strategies for Novel Analogs

Rational drug design for analogs of 5-(propane-2-sulfonyl)pyrimidin-2-amine (B6254975) is heavily reliant on understanding its interactions with biological targets, most notably protein kinases. The 2-aminopyrimidine (B69317) core is a well-established pharmacophore that mimics the adenine (B156593) base of ATP, forming key hydrogen bonds with the hinge region of the kinase ATP-binding site. The design of novel analogs often focuses on modifications at other positions of the pyrimidine (B1678525) ring to enhance potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are crucial in this process. For instance, in a series of isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivatives designed as Focal Adhesion Kinase (FAK) inhibitors, modifications to the aryl groups at the 2- and 4-positions of the pyrimidine ring were systematically explored to optimize activity. The isopropylsulfonyl group at the 5-position was found to be a key substituent for potent inhibitory activity.

A common strategy involves the introduction of various substituents on the 2-amino group or at the 4- and 6-positions of the pyrimidine ring. These modifications aim to exploit specific sub-pockets within the kinase active site to gain additional binding interactions and improve selectivity against other kinases. For example, the introduction of a substituted phenyl ring at the 4-position can lead to interactions with the solvent-exposed region of the active site, which can be tailored to improve potency and solubility.

The following table illustrates the impact of rational modifications on the inhibitory activity of a hypothetical series of analogs based on a related 2,4-diarylaminopyrimidine scaffold.

Compound R1 (at 4-position) R2 (at 2-position) FAK IC₅₀ (nM)
A 4-fluoroaniline2,6-dichloroaniline15.2
B 4-methoxyaniline2,6-dichloroaniline8.7
C 3-aminopyridine2,6-dichloroaniline25.1
D 4-fluoroaniline2-chloro-6-methylaniline10.5

This table is a representative example based on general findings in the field and does not represent actual data for this compound.

Bioisosteric Replacement of Key Moieties

Bioisosteric replacement is a powerful tool in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. nih.gov For this compound, several key moieties can be considered for bioisosteric replacement to improve aspects like metabolic stability, solubility, and target residence time.

Isopropylsulfonyl Group: The isopropylsulfonyl moiety is a key feature, often contributing to potency through interactions with a hydrophobic pocket. However, it can also be a site of metabolic transformation. Bioisosteric replacements for the sulfonyl group can include sulfonamides, sulfoximines, or even non-sulfur containing groups like a trifluoromethyl or a cyclopropyl (B3062369) group, which can mimic its steric and electronic properties. The choice of bioisostere will depend on the specific interactions it makes with the target protein.

2-Aminopyrimidine Moiety: The 2-aminopyrimidine core is crucial for hinge binding. While less frequently replaced, bioisosteric alternatives can be explored to modulate the hydrogen bonding pattern or to introduce novel intellectual property. Potential bioisosteres include other nitrogen-containing heterocycles like pyrazolo[3,4-d]pyrimidines, which are also known to act as ATP-competitive kinase inhibitors. rsc.org The replacement of the pyrimidine N-3 atom with a C-H, as in a pyridine (B92270) ring, can remove a hydrogen bond acceptor and may introduce steric interactions, thus altering the binding mode and selectivity.

The following table presents some potential bioisosteric replacements for key functional groups of this compound.

Original Moiety Potential Bioisostere Potential Advantage
IsopropylsulfonylSulfonamideImproved solubility, additional hydrogen bonding
IsopropylsulfonylTrifluoromethylIncreased metabolic stability, altered electronics
2-AminopyrimidinePyrazolo[3,4-d]pyrimidineNovel scaffold, altered hinge-binding interactions
2-Aminopyrimidine2-AminopyridineModified hydrogen bonding capacity

Scaffold Hopping and Hybridization Approaches

Scaffold hopping aims to identify novel core structures that retain the key pharmacophoric features of the original molecule, in this case, this compound. mdpi.com This strategy can lead to the discovery of compounds with completely different chemical skeletons but similar biological activity, potentially with improved properties such as novelty, patentability, and better ADME (absorption, distribution, metabolism, and excretion) profiles.

Starting from a 2-aminopyrimidine scaffold, one could "hop" to other heterocyclic systems known to engage the kinase hinge region. For example, a scaffold hopping approach could replace the 2-aminopyrimidine with a 2-aminoimidazole, which has also been shown to be a potent anti-biofilm agent, demonstrating the versatility of this strategy in different therapeutic areas. nih.gov Another approach could involve replacing the pyrimidine ring with a furanopyrimidine or a thienopyrimidine scaffold. researchgate.net

Hybridization involves combining pharmacophoric elements from two or more different molecules to create a new hybrid compound with potentially enhanced or dual activity. For instance, the this compound scaffold could be hybridized with fragments from other known kinase inhibitors to improve potency or to target multiple kinases. The design of such hybrids is often guided by the structural understanding of how different fragments bind to their respective targets. dundee.ac.uk

Chemoinformatics and Virtual Screening for Analog Discovery

Chemoinformatics and virtual screening play a pivotal role in the modern drug discovery pipeline, enabling the rapid and cost-effective identification of novel analogs of this compound. These computational techniques can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening: In the absence of a high-resolution crystal structure of the target protein, ligand-based methods can be employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as 2D similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) modeling can be used to screen large compound libraries for molecules that share key features with the this compound scaffold.

Structure-Based Virtual Screening: When the 3D structure of the target kinase is available, structure-based virtual screening, primarily through molecular docking, becomes a powerful tool. Large databases of chemical compounds can be docked into the ATP-binding site of the kinase to predict their binding affinity and orientation. This allows for the prioritization of a smaller, more manageable number of compounds for experimental testing. For pyrimidine-based kinase inhibitors, docking studies can help in understanding the key interactions with the hinge region and can guide the design of new analogs with improved binding.

The following table summarizes the application of various chemoinformatic techniques in the discovery of analogs for this compound.

Technique Application Expected Outcome
2D Similarity Searching Screening large compound databasesIdentification of structurally similar compounds
Pharmacophore Modeling Defining the key chemical features for activityIdentification of diverse scaffolds with the desired pharmacophoric features
QSAR Modeling Predicting the activity of untested compoundsPrioritization of compounds for synthesis and testing
Molecular Docking Predicting binding modes and affinitiesIdentification of potential hits with favorable binding interactions

Future Research Trajectories and Academic Significance of 5 Propane 2 Sulfonyl Pyrimidin 2 Amine

Unexplored Biological Targets for Pyrimidine-Sulfonyl Scaffolds

The pyrimidine-sulfonyl scaffold has been extensively explored for its activity against protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govnu.edu.kz However, the versatility of this structure suggests its potential to interact with a broader range of biological targets that remain largely unexplored.

Future research could focus on the following areas:

The "Dark Kinome": A large portion of the human kinome remains understudied. Pyrimidine-based compounds have been identified as advantageous scaffolds for developing inhibitors against these "dark kinases," some of which are implicated in conditions like neurodegenerative diseases. acs.org Developing derivatives of 5-(propane-2-sulfonyl)pyrimidin-2-amine (B6254975) could yield selective probes to investigate the function of these understudied kinases, such as Tank-binding kinase 1 (TBK1), which has links to amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. acs.org

Non-Kinase ATP-Binding Proteins: The pyrimidine (B1678525) core is an isostere of the adenine (B156593) ring of ATP, allowing it to bind to the ATP-binding sites of kinases. nih.govdntb.gov.ua This same principle could be applied to other families of ATP-binding proteins, such as ATPases, helicases, and metabolic enzymes, which are often overlooked as targets for this scaffold.

Metalloenzymes: The hybridization of pyrimidine with a sulfonamide moiety has been shown to produce potent inhibitors of carbonic anhydrases, a family of metalloenzymes. nih.gov This suggests that pyrimidine-sulfonyl compounds could be investigated as inhibitors for other metalloenzymes involved in various pathological processes.

Epigenetic Targets: Certain epigenetic modifying enzymes, such as histone methyltransferases, utilize S-adenosylmethionine (SAM) as a cofactor, which shares structural similarities with ATP. The pyrimidine-sulfonyl scaffold could be adapted to target the SAM-binding pocket of these enzymes, opening new avenues in epigenetic drug discovery.

Pathogen-Specific Enzymes: The broad antimicrobial and antiviral activities reported for pyrimidine derivatives suggest their potential to inhibit enzymes unique to pathogens. nih.govorientjchem.org Future work could involve screening pyrimidine-sulfonyl libraries against essential enzymes in bacteria, fungi, or viruses to identify novel anti-infective agents.

Potential Target ClassSpecific ExamplesTherapeutic RelevanceCitation(s)
Understudied Kinases Tank-binding kinase 1 (TBK1)Neurodegenerative diseases (ALS, Alzheimer's) acs.org
Non-Kinase ATPases Heat shock proteins (e.g., Hsp90)Cancer, neurodegeneration
Metalloenzymes Carbonic Anhydrases, Matrix Metalloproteinases (MMPs)Cancer, glaucoma, inflammation nih.gov
Epigenetic Modifiers Histone Methyltransferases (HMTs)Cancer, developmental disorders
Pathogen Enzymes Dihydrofolate Reductase (DHFR)Bacterial and parasitic infections researchgate.net

Advancement of Synthetic Methodologies for Complex Derivatives

The synthesis of pyrimidine derivatives has evolved significantly, moving beyond traditional condensation reactions to more sophisticated and efficient methodologies. nih.gov Advancing these methods is crucial for creating complex and diverse libraries of this compound analogs for biological screening.

Key areas for synthetic advancement include:

Multi-Component Reactions (MCRs): Reactions like the Biginelli reaction allow for the construction of the dihydropyrimidine (B8664642) core in a single step from three or more starting materials. researchgate.net Future efforts could focus on developing novel MCRs that directly incorporate the sulfonyl group or allow for its facile introduction, thereby improving synthetic efficiency.

Catalytic C-H Functionalization: Modern synthetic chemistry is moving towards direct C-H bond activation to avoid pre-functionalization of starting materials. Developing catalytic systems (e.g., using palladium, copper, or iridium) to directly attach the sulfonyl group or other complex fragments to the pyrimidine core would represent a major step forward. organic-chemistry.org

Flow Chemistry and Automation: Implementing flow chemistry can improve reaction safety, scalability, and reproducibility. Automating these processes would accelerate the synthesis of large libraries of derivatives for high-throughput screening.

Solid-Phase Synthesis: The use of solid supports facilitates purification and allows for the systematic construction of complex molecules, which is particularly useful for library synthesis. acs.org Further development of solid-phase routes for substituted pyrimidine-sulfones is a promising area.

Novel Sulfonylation Techniques: While the oxidation of thioethers to sulfones is a common method, exploring newer techniques is vital. acs.orgmdpi.com This includes the use of SO₂ surrogates like sodium metabisulfite (B1197395) (Na₂S₂O₅) in transition metal-catalyzed reactions, which offers a safer and more convenient way to construct cyclic sulfone frameworks that could be adapted for pyrimidine scaffolds. mdpi.com

Synthetic MethodologyDescriptionAdvantages for Derivative SynthesisCitation(s)
Multi-Component Reactions Combining three or more reactants in a single pot to form a final product.High atom economy, operational simplicity, rapid library generation. researchgate.net
C-H Functionalization Direct modification of carbon-hydrogen bonds without prior activation.Reduces synthetic steps, allows for late-stage diversification. organic-chemistry.org
Solid-Phase Synthesis Reactions performed on a solid polymeric support for easier purification.Amenable to automation, simplifies purification of intermediates. acs.org
Microwave-Assisted Synthesis Using microwave irradiation to heat reactions.Accelerated reaction times, often leads to higher yields. researchgate.net
Sulfone Displacement (SNAr) Using a sulfone as a leaving group in nucleophilic aromatic substitution.Provides a robust method for introducing amine functionalities. acs.org

Integrated Computational and Experimental Approaches in Design

The modern drug discovery process relies heavily on the synergy between computational and experimental techniques to accelerate the identification and optimization of lead compounds. researchgate.netjddhs.com This integrated approach is essential for rationally designing derivatives of this compound with desired biological activities and properties.

The workflow typically involves an iterative cycle:

Computational Design and Screening: This phase uses computer models to predict how molecules will behave. Techniques include:

Molecular Docking: Simulating the binding of a ligand to the active site of a target protein to predict binding affinity and orientation. researchgate.netjddhs.com

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups required for biological activity. researchgate.netjddhs.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate chemical structure with biological activity. researchgate.netjddhs.com

Molecular Dynamics (MD) Simulations: Simulating the movement of atoms in a protein-ligand complex over time to assess its stability. researchgate.net

Machine Learning and AI: Utilizing advanced algorithms to predict drug-target interactions, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and design novel compounds. researchgate.netjddhs.com

Chemical Synthesis: Based on computational predictions, a focused set of the most promising derivatives is synthesized using advanced methodologies as described in the previous section.

Experimental Validation: The synthesized compounds are then tested in the lab to validate the computational predictions. This includes:

Biochemical Assays: Measuring the inhibitory activity of the compounds against the purified target protein (e.g., determining the IC₅₀ value).

Cell-Based Assays: Evaluating the compound's effect on cellular processes and its potency in a more biologically relevant context.

Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the precise 3D structure of the compound bound to its target, providing critical insights for the next round of design. researchgate.netjddhs.com

This cycle of design, synthesis, and testing allows for rapid refinement of the chemical structure to improve potency, selectivity, and drug-like properties. jddhs.com

Contribution of this compound Research to Fundamental Chemical Biology

Research focused on this compound and its derivatives contributes significantly to the broader field of chemical biology by providing tools and knowledge to dissect complex biological processes. Chemical biology aims to understand biology using chemical tools, and small molecule inhibitors are among the most powerful tools available.

The academic significance lies in:

Elucidating Biological Pathways: By designing highly selective inhibitors for a specific protein (e.g., a particular kinase), researchers can study the downstream effects of inhibiting that protein in signaling pathways. This helps to map out complex biological networks and understand the precise role of individual proteins in health and disease. nih.gov

Target Validation: A potent and selective small molecule inhibitor provides strong evidence that its target protein is functionally important in a disease process. The ability of a compound based on the this compound scaffold to produce a specific phenotype in a disease model helps to validate its protein target as a viable point for therapeutic intervention.

Understanding Molecular Recognition: The process of optimizing the this compound scaffold involves detailed Structure-Activity Relationship (SAR) studies. nih.gov This data provides fundamental insights into the principles of molecular recognition, revealing which functional groups and structural conformations are critical for binding to a specific protein target. This knowledge is invaluable for designing future drugs against the same or related targets.

Exploring Drug Resistance: In cancer therapy, resistance to kinase inhibitors often emerges through mutations in the target protein. researchgate.netbohrium.com Synthesizing and testing derivatives of this compound against these mutant proteins can help researchers understand the molecular basis of resistance and design next-generation inhibitors that can overcome it. mdpi.comacs.org

Potential as a Research Tool for Probing Biological Systems

Beyond any direct therapeutic potential, a well-characterized molecule like this compound or its optimized derivatives can serve as a valuable "chemical probe." A chemical probe is a highly selective small molecule used to study the function of a specific protein in cells and organisms.

The utility of this scaffold as a research tool includes:

Target Identification and Validation: A potent inhibitor can be used in chemoproteomics experiments (e.g., activity-based protein profiling or thermal shift assays) to identify its direct cellular targets and off-targets, helping to validate its mechanism of action.

Dissecting Cellular Signaling: Unlike genetic methods like RNA interference or CRISPR, chemical probes offer temporal control. They can be added or removed from a biological system at specific times, allowing researchers to study the immediate consequences of inhibiting a target protein with high precision.

Foundation for Advanced Probes: The core structure of this compound can be further modified to create more sophisticated research tools. For example, a fluorescent dye could be attached to visualize the subcellular localization of the target protein, or a biotin (B1667282) tag could be added to facilitate the isolation and identification of the protein's binding partners.

In Vivo Studies: A probe with good pharmacokinetic properties can be used in animal models to study the physiological role of its target in the context of a whole organism, bridging the gap between cellular studies and clinical relevance.

Q & A

Q. What are the optimal synthetic routes for 5-(Propane-2-sulfonyl)pyrimidin-2-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of pyrimidin-2-amine derivatives typically involves condensation reactions between substituted pyrimidine precursors and sulfonylating agents. For instance, sulfonylation of pyrimidin-2-amine with propane-2-sulfonyl chloride under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent like DMF at 90°C for 1 hour is a common approach . Optimization requires evaluating variables such as solvent polarity (DMF vs. DME), catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions), and temperature . Reaction progress should be monitored via TLC or HPLC, with purity confirmed by elemental analysis and spectral techniques (¹H/¹³C NMR) .

Q. How can structural characterization of this compound be rigorously validated?

Methodological Answer: X-ray crystallography is the gold standard for confirming molecular conformation and intermolecular interactions (e.g., hydrogen bonding or π-stacking) . Spectral techniques, including ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), are essential for verifying functional groups and connectivity. For example, the sulfonyl group (-SO₂-) exhibits characteristic deshielded peaks in the ¹³C NMR spectrum (δ ~50-60 ppm) . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How can QSAR models be developed to predict the biological activity of this compound derivatives?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) studies require calculating electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity, SMR), and lipophilic (Log P) parameters using software like MOE or Schrödinger . A validated QSAR equation might take the form: Activity=a(Log P)+b(SMR)+c(Electronic Parameter)+Constant\text{Activity} = a(\text{Log } P) + b(\text{SMR}) + c(\text{Electronic Parameter}) + \text{Constant}

The correlation coefficient (r² > 0.85) and cross-validation (q² > 0.7) must be rigorously assessed. Lipophilicity (Log P) often correlates with membrane permeability in antibacterial assays .

Q. What mechanistic insights can explain unexpected byproducts in the synthesis of this compound?

Methodological Answer: Byproducts may arise from competing sulfonation at alternative sites or oxidation of intermediates. For example, the sulfonyl group could undergo hydrolysis under acidic conditions, forming a sulfonic acid derivative. Mechanistic studies should employ tandem mass spectrometry (MS/MS) and isotopic labeling (e.g., D₂O exchange) to trace reaction pathways. Density Functional Theory (DFT) calculations can identify transition states and energy barriers for competing pathways .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer: Discrepancies often stem from oversimplified computational models (e.g., neglecting solvent effects or protein flexibility). To resolve this:

  • Validate docking results with molecular dynamics (MD) simulations (≥100 ns) to account for protein-ligand flexibility .
  • Reassess QSAR descriptors using experimental Log P (shake-flask method) instead of calculated values .
  • Perform orthogonal bioassays (e.g., enzyme inhibition vs. cell-based assays) to confirm activity .

Q. What computational strategies can accelerate the design of derivatives with enhanced stability?

Methodological Answer: Reaction path searches using quantum chemical calculations (e.g., Gaussian or ORCA) can predict degradation pathways, such as sulfonyl group hydrolysis . Machine learning models trained on stability datasets (e.g., accelerated aging studies at 40°C/75% RH) can identify structural motifs prone to degradation. For instance, electron-withdrawing substituents on the pyrimidine ring may stabilize the sulfonyl moiety .

Q. How can researchers systematically compare the bioactivity of this compound with structurally analogous compounds?

Methodological Answer: Comparative studies should use a standardized panel of assays (e.g., MIC for antibacterial activity, IC₅₀ for enzyme inhibition) . Structural analogs (e.g., 4,6-dimethylpyrimidin-2-amine) can be docked into target proteins (e.g., dihydrofolate reductase) to assess binding affinity differences via AutoDock Vina . Free energy perturbation (FEP) calculations quantify the impact of substituents (e.g., methyl vs. sulfonyl groups) on binding .

Q. What experimental and computational methods are critical for elucidating degradation pathways under physiological conditions?

Methodological Answer: Forced degradation studies (acid/base/oxidative stress) paired with LC-MS/MS identify degradation products, such as sulfonic acid derivatives . Computational tools like ACD/Labs Percepta predict metabolic sites (e.g., CYP450-mediated oxidation). Stability in PBS (pH 7.4) at 37°C over 48 hours provides insights into shelf-life .

Q. How can researchers integrate high-throughput screening (HTS) with cheminformatics to prioritize derivatives for synthesis?

Methodological Answer: HTS data (e.g., IC₅₀ values from 384-well plates) can be analyzed via clustering algorithms (e.g., k-means) to group compounds by activity profiles . Cheminformatics tools like KNIME or RDKit filter derivatives based on Lipinski’s Rule of Five and synthetic feasibility (e.g., step count, reagent availability) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer: Process Analytical Technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, monitor reaction progress in real-time . Design of Experiments (DoE) methodologies (e.g., Box-Behnken design) optimize critical parameters (e.g., stoichiometry, temperature) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.